2-{[(3,5-DIMETHYLPHENYL)AMINO]METHYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE
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Overview
Description
2-{[(3,5-DIMETHYLPHENYL)AMINO]METHYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound known for its unique structural properties and potential applications in various fields of science and industry. This compound features an isoindole core, which is a bicyclic structure containing nitrogen, and is substituted with a dimethylphenyl group and an aminomethyl group. Its unique structure makes it a subject of interest in synthetic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3,5-DIMETHYLPHENYL)AMINO]METHYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 3,5-dimethylaniline with phthalic anhydride to form an intermediate, which is then subjected to further reactions to introduce the aminomethyl group and complete the isoindole structure. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for temperature regulation, solvent addition, and product isolation can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-{[(3,5-DIMETHYLPHENYL)AMINO]METHYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxygenated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring or the isoindole core.
Scientific Research Applications
2-{[(3,5-DIMETHYLPHENYL)AMINO]METHYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Industry: Used in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-{[(3,5-DIMETHYLPHENYL)AMINO]METHYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, altering the function of the target molecule. This interaction can modulate various biological pathways, leading to changes in cellular processes. The specific pathways involved depend on the context in which the compound is used, such as in enzyme inhibition or receptor activation studies.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(3,5-DIMETHYLPHENYL)AMINO]METHYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE shares structural similarities with other isoindole derivatives and aromatic amines.
- Compounds such as 3-Methoxyphenylboronic acid and halocarbons also exhibit unique chemical properties and applications.
Uniqueness
- The presence of both the isoindole core and the dimethylphenyl group in this compound provides a unique combination of electronic and steric effects, making it distinct from other similar compounds.
- Its ability to undergo a variety of chemical reactions and its potential applications in multiple fields further highlight its uniqueness.
Properties
IUPAC Name |
2-[(3,5-dimethylanilino)methyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-11-7-12(2)9-13(8-11)18-10-19-16(20)14-5-3-4-6-15(14)17(19)21/h3-9,18H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUGWCKALDOFGSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NCN2C(=O)C3=CC=CC=C3C2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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